molecular formula C5H9NO2 B2615673 (4R)-4-Hydroxy-1-methylpyrrolidin-2-one CAS No. 252642-41-4

(4R)-4-Hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B2615673
CAS No.: 252642-41-4
M. Wt: 115.132
InChI Key: YRVPVSMWSPGZSV-SCSAIBSYSA-N
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Description

(4R)-4-Hydroxy-1-methylpyrrolidin-2-one is a chiral compound with a hydroxyl group and a methyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Hydroxy-1-methylpyrrolidin-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 1-methylpyrrolidin-2-one.

    Chiral Resolution: To obtain the (4R) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography may be employed.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes and continuous flow reactors to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is crucial for the efficient production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-1-methylpyrrolidin-2-one, while reduction could produce 4-hydroxy-1-methylpyrrolidine.

Scientific Research Applications

(4R)-4-Hydroxy-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Industry: The compound is used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (4R)-4-Hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Hydroxy-1-methylpyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.

    4-Hydroxy-2-pyrrolidinone: A similar compound lacking the methyl group.

    1-Methyl-2-pyrrolidinone: A related compound without the hydroxyl group.

Uniqueness

(4R)-4-Hydroxy-1-methylpyrrolidin-2-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereospecific reactions and its potential as a chiral building block make it valuable in various applications.

Properties

IUPAC Name

(4R)-4-hydroxy-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVPVSMWSPGZSV-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252642-41-4
Record name (4R)-4-hydroxy-1-methylpyrrolidin-2-one
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